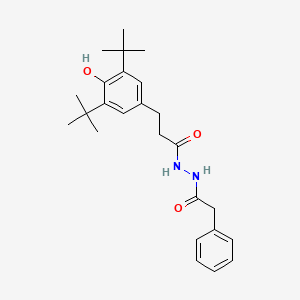![molecular formula C15H12INO B5174057 3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one, commonly known as IAPP, is a synthetic compound that has garnered significant attention in scientific research in recent years. It is a yellow crystalline powder that belongs to the class of chalcones, which are compounds with a characteristic chemical structure consisting of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Mecanismo De Acción
The mechanism of action of IAPP is not fully understood, but it is known to interact with biological molecules such as proteins and nucleic acids. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine in the nervous system.
Biochemical and Physiological Effects:
IAPP has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to possess antioxidant and anti-inflammatory properties, which may be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IAPP in lab experiments include its high purity, stability, and ease of synthesis. It is also relatively inexpensive compared to other fluorescent probes. However, one of the limitations of using IAPP is its relatively low fluorescence quantum yield, which may limit its sensitivity for certain applications.
Direcciones Futuras
There are several future directions for research on IAPP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of IAPP. Another area of research is the optimization of IAPP as a fluorescent probe for metal ion sensing and imaging. Additionally, further studies are needed to elucidate the mechanism of action of IAPP and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of IAPP involves the condensation of 4-iodoaniline and acetophenone in the presence of a base catalyst such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of IAPP as the major product. The yield of IAPP can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
IAPP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions such as copper and iron. IAPP exhibits a significant increase in fluorescence intensity upon binding to these metal ions, making it a valuable tool for sensing and imaging applications.
Propiedades
IUPAC Name |
(E)-3-(4-iodoanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO/c16-13-6-8-14(9-7-13)17-11-10-15(18)12-4-2-1-3-5-12/h1-11,17H/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXNCLZUAUSFIR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)

![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)

![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![methyl 5-{{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}[3-(dimethylamino)propyl]amino}-5-oxopentanoate](/img/structure/B5174071.png)
![2-chloro-4-methyl-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5174077.png)
![2,2,2-trifluoroethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5174087.png)
![methyl 3-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5174095.png)
